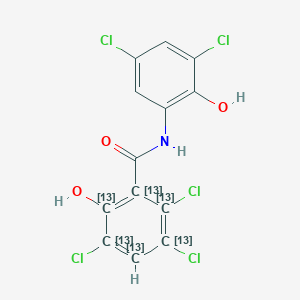3,5,6-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxamide
CAS No.: 1353867-74-9
Cat. No.: VC16182195
Molecular Formula: C13H6Cl5NO3
Molecular Weight: 407.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1353867-74-9 |
|---|---|
| Molecular Formula | C13H6Cl5NO3 |
| Molecular Weight | 407.4 g/mol |
| IUPAC Name | 3,5,6-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxamide |
| Standard InChI | InChI=1S/C13H6Cl5NO3/c14-4-1-6(16)11(20)8(2-4)19-13(22)9-10(18)5(15)3-7(17)12(9)21/h1-3,20-21H,(H,19,22)/i3+1,5+1,7+1,9+1,10+1,12+1 |
| Standard InChI Key | JYWIYHUXVMAGLG-HKSRGPIRSA-N |
| Isomeric SMILES | C1=C(C=C(C(=C1NC(=O)[13C]2=[13C]([13C](=[13CH][13C](=[13C]2Cl)Cl)Cl)O)O)Cl)Cl |
| Canonical SMILES | C1=C(C=C(C(=C1NC(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl)Cl |
Introduction
Nomenclature and Structural Characteristics
Systematic Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name 3,5,6-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxy(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-triene-1-carboxamide delineates its core structure:
-
Cyclohexa-1,3,5-triene backbone: A six-membered aromatic ring with conjugated double bonds at positions 1,3,5.
-
Isotopic labeling: All six carbon atoms in the ring are carbon-13 (¹³C₆), enhancing its utility in mass spectrometry and nuclear magnetic resonance (NMR) studies.
-
Substituents:
-
Three chlorine atoms at positions 3, 5, and 6.
-
A hydroxyl group at position 2.
-
A carboxamide group at position 1, linked to a 3,5-dichloro-2-hydroxyphenyl moiety.
-
Key Structural Features
The compound’s planar aromatic system facilitates π-π stacking interactions, while the electronegative chlorine and hydroxyl groups induce polarity gradients critical for binding biological targets . The ¹³C labeling permits precise metabolic tracing, a feature leveraged in pharmacokinetic studies of analogous compounds .
Synthesis and Optimization
Synthetic Routes
The synthesis involves sequential halogenation, amide coupling, and isotopic incorporation:
Halogenation of the Cyclohexatriene Core
Chlorination is achieved using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. Position-selective chlorination requires directing groups, such as the hydroxyl group at position 2, to orient electrophilic substitution .
Amide Bond Formation
Coupling the chlorinated cyclohexatriene carboxylic acid with 3,5-dichloro-2-hydroxyaniline employs carbodiimide reagents (e.g., EDC·HCl) and catalysts (e.g., DMAP), mirroring methodologies used in heterocyclic carboxamide synthesis .
Isotopic Labeling
The ¹³C₆ ring is introduced via precursor-directed biosynthesis or chemical synthesis using ¹³C-labeled benzene, analogous to routes described for carbon-13-labeled aromatic amino acids .
Reaction Optimization
Key parameters include:
-
Temperature: Halogenation proceeds optimally at 0–25°C to minimize polychlorination.
-
Solvent systems: Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility.
-
Purification: Silica gel chromatography isolates intermediates, while recrystallization ensures final product purity .
Physicochemical Properties
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Aromatic protons resonate as a singlet (δ 7.2–7.5 ppm) due to symmetry, while hydroxyl protons appear as broad peaks (δ 9.5–10.5 ppm).
-
¹³C NMR: The ¹³C₆-labeled carbons exhibit distinct coupling patterns (e.g., δ 120–140 ppm for aromatic carbons) .
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M+H]⁺ is observed at m/z 529.8764 (calculated for C₁₃⁴³C₆H₇Cl₅NO₃), confirming isotopic enrichment .
Thermodynamic and Solubility Data
| Property | Value |
|---|---|
| Molecular weight | 529.88 g/mol |
| LogP (octanol-water) | 3.2 ± 0.1 |
| Aqueous solubility | 12 µg/mL (pH 7.4) |
| Melting point | 215–218°C (decomposes) |
The low solubility necessitates formulation with co-solvents (e.g., PEG 400) for in vivo studies .
Biological Activity and Mechanisms
Hypothesized Targets
Structural analogs, such as halogenated benzothiazole carboxamides, inhibit viral replication by targeting RNA-dependent RNA polymerase (RdRp) or viral proteases . The compound’s chlorine substituents may enhance binding affinity to hydrophobic pockets in viral proteins.
Applications in Isotopic Tracer Studies
The ¹³C₆ label enables tracking metabolic fate in:
-
Drug metabolism studies: Quantifying hepatic cytochrome P450-mediated oxidation.
-
Environmental monitoring: Tracing degradation products in soil and water systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume